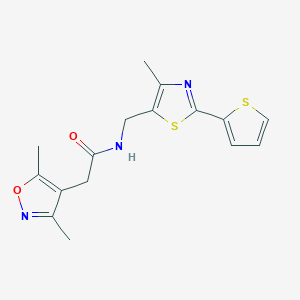

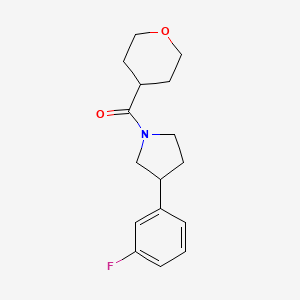

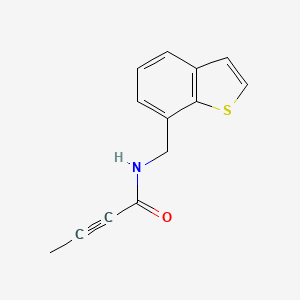

![molecular formula C30H30N4 B2449372 1-butyl-2-({(E)-[4-(dimethylamino)phenyl]methylidene}amino)-4,5-diphenyl-1H-pyrrole-3-carbonitrile CAS No. 478032-87-0](/img/structure/B2449372.png)

1-butyl-2-({(E)-[4-(dimethylamino)phenyl]methylidene}amino)-4,5-diphenyl-1H-pyrrole-3-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Synthesis and Structural Studies

A series of N-(pyrrol-2-yl)amines, including compounds related to the one , have been synthesized and analyzed for their crystal structures. These compounds are synthesized via a two-step sequence starting from 5-amino-1-tert-butyl-1H-pyrrole-3-carbonitrile. The crystal structures of these compounds show reduced symmetry and changes in molecular conformations compared to their precursors. This study provides valuable insights into the molecular architecture of such compounds, which could be relevant for further applications in scientific research (Macías, Castillo, & Portilla, 2018).

Antimycobacterial Evaluation

Another study involving similar compounds, specifically 2-amino-4-[4-(dimethylamino)phenyl]-5,6,7,8-tetrahydro-4H-pyrano[3,2-c]-pyridine-3-carbonitrile, demonstrated potent in vitro activity against Mycobacterium tuberculosis H37Rv and multi-drug resistant tuberculosis. This indicates potential applications of these compounds in antimicrobial research and treatment development (Kumar et al., 2007).

Solvent-Free Synthesis

The solvent-free synthesis of similar pyrrole derivatives has been explored, highlighting an environmentally friendly approach to chemical synthesis. This method not only offers an atom-efficient route but also aligns with green chemistry principles, essential for sustainable scientific practices (Khashi, Davoodnia, & Rao Lingam, 2015).

Spectral Analysis and Quantum Chemical Studies

A study on 2-amino-4-(4-(dimethylamino)phenyl)-5-oxo-6-phenyl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile, a compound closely related to the query, involved detailed spectral analysis and quantum chemical studies. This research provides insights into the molecular geometry, chemical reactivity, and thermodynamic properties of such compounds, which are crucial for their potential application in various fields of scientific research (Fatma, Bishnoi, & Verma, 2015).

Metallo-β-Lactamase Inhibition

The role of derivatives of 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile, related to the compound of interest, as metallo-β-lactamase inhibitors has been studied. This research could be pivotal in addressing antibiotic resistance by inhibiting enzymes that confer resistance to β-lactam antibiotics (McGeary, Tan, Selleck, Pedroso, Sidjabat, & Schenk, 2017).

Corrosion Inhibition

Research has also been conducted on 5-(phenylthio)-3H-pyrrole-4-carbonitriles, which share structural similarities with the query compound. These studies focus on their application as corrosion inhibitors for mild steel, demonstrating the potential of such compounds in materials science and engineering (Verma, Ebenso, Bahadur, Obot, & Quraishi, 2015).

Properties

IUPAC Name |

1-butyl-2-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-4,5-diphenylpyrrole-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H30N4/c1-4-5-20-34-29(25-14-10-7-11-15-25)28(24-12-8-6-9-13-24)27(21-31)30(34)32-22-23-16-18-26(19-17-23)33(2)3/h6-19,22H,4-5,20H2,1-3H3/b32-22+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPQPOTZRQGTCLS-WEMUVCOSSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(=C(C(=C1N=CC2=CC=C(C=C2)N(C)C)C#N)C3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCN1C(=C(C(=C1/N=C/C2=CC=C(C=C2)N(C)C)C#N)C3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H30N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

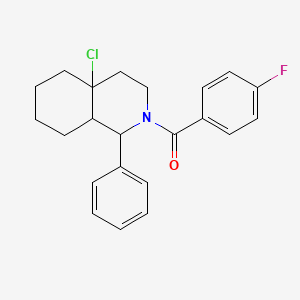

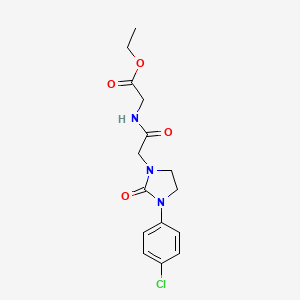

![2-[(3,5-Difluorophenyl)amino]-2-oxoethyl (2-methoxyphenyl)acetate](/img/structure/B2449301.png)

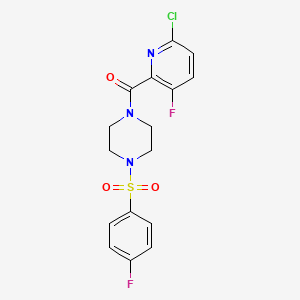

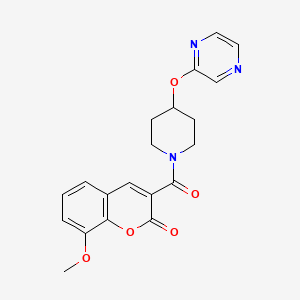

![4-[4,7,8-Trimethyl-2-(3-methylbutyl)-1,3-dioxopurino[7,8-a]imidazol-6-yl]benzamide](/img/structure/B2449303.png)

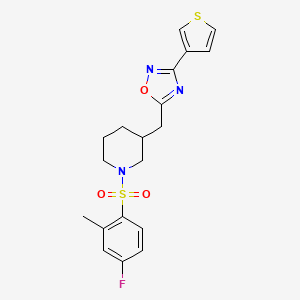

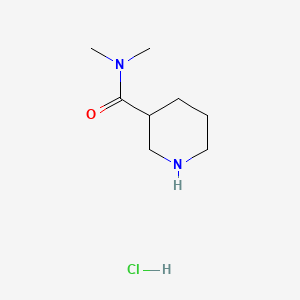

![5-Methyl-4-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylic acid](/img/structure/B2449305.png)

![N-[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-2-naphthalen-1-ylacetamide](/img/structure/B2449310.png)

![2-{[2-ethyl-7-oxo-6-(2-phenylethyl)-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B2449311.png)